molecular formula C24H30O4 B1621676 1,10-Di(4-formylphenoxy)decane CAS No. 87367-65-5

1,10-Di(4-formylphenoxy)decane

Cat. No.: B1621676
CAS No.: 87367-65-5
M. Wt: 382.5 g/mol
InChI Key: VTOYTNPMWUKNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Di(4-formylphenoxy)decane: is an organic compound with the molecular formula C24H30O4 . It is characterized by the presence of two formyl groups attached to phenoxy groups, which are further connected by a decane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Di(4-formylphenoxy)decane can be synthesized through a multi-step process involving the reaction of 1,10-dibromodecane with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1,10-Di(4-formylphenoxy)decane undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products:

    Oxidation: 1,10-Di(4-carboxyphenoxy)decane.

    Reduction: 1,10-Di(4-hydroxymethylphenoxy)decane.

    Substitution: 1,10-Di(4-nitrophenoxy)decane or 1,10-Di(4-bromophenoxy)decane.

Scientific Research Applications

1,10-Di(4-formylphenoxy)decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.

    Biology: It can be used in the design of molecular probes and sensors due to its ability to undergo specific chemical reactions.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,10-Di(4-formylphenoxy)decane is primarily based on its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The phenoxy groups can engage in electrophilic aromatic substitution, allowing for the introduction of different functional groups. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

    1,10-Di(4-hydroxyphenoxy)decane: Similar structure but with hydroxyl groups instead of formyl groups.

    1,10-Di(4-nitrophenoxy)decane: Contains nitro groups instead of formyl groups.

    1,10-Di(4-bromophenoxy)decane: Contains bromine atoms instead of formyl groups.

Uniqueness: 1,10-Di(4-formylphenoxy)decane is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl, nitro, or bromine substituents. The formyl groups allow for specific reactions such as nucleophilic addition and oxidation, making this compound particularly useful in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-[10-(4-formylphenoxy)decoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16,19-20H,1-8,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOYTNPMWUKNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398645
Record name 1,10-di(4-formylphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87367-65-5
Record name 1,10-di(4-formylphenoxy)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.4 g (0.2 mol) of p-hydroxybenzaldehyde, 30 g (0.1 mol) of 1,10-dibromodecane and 11.2 g (0.2 mol) of KOH (85%) are heated under reflux in 200 ml of DMF for 30 min. The solution is then allowed to cool to room temperature and is poured into water/ice. The resulting solid is isolated by suction filtration. For purification, the product, which is still moist, is recrystallized from ethanol/water and dried at 70-80° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,10-Di(4-formylphenoxy)decane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,10-Di(4-formylphenoxy)decane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,10-Di(4-formylphenoxy)decane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,10-Di(4-formylphenoxy)decane
Reactant of Route 5
Reactant of Route 5
1,10-Di(4-formylphenoxy)decane
Reactant of Route 6
1,10-Di(4-formylphenoxy)decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.